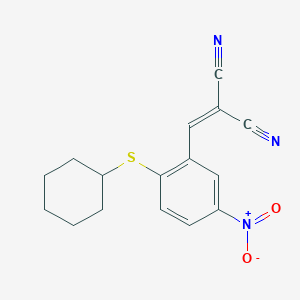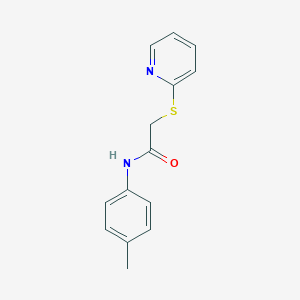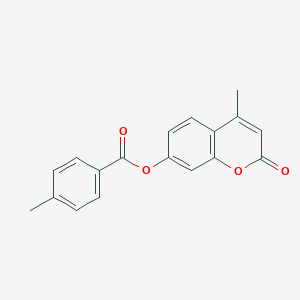
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylen)malononitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile is an organic compound that belongs to the class of malononitrile derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both nitro and sulfanyl groups in its structure makes it a valuable intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile has several scientific research applications:
Vorbereitungsmethoden
The synthesis of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde derivatives with malononitrile in the presence of a base such as piperidine or sodium ethoxide . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.
Industrial production methods may involve the use of solid catalysts such as Ti-Al-Mg hydrotalcite, which has been shown to be effective in promoting the Knoevenagel condensation reaction . The process is designed to be green and environmentally friendly, with high selectivity and conversion rates.
Analyse Chemischer Reaktionen
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry
Common reagents used in these reactions include sodium borohydride for reduction, and various bases and acids for substitution and cyclization reactions. The major products formed from these reactions are typically heterocyclic compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile involves its ability to act as a nucleophile in various chemical reactions. The active methylene group in the malononitrile moiety can undergo deprotonation to form a carbanion, which then participates in nucleophilic addition or substitution reactions . The nitro and sulfanyl groups also play a role in stabilizing the intermediate species formed during these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile include:
Malononitrile dimer: Known for its versatility in forming heterocyclic compounds and its use in medicinal chemistry.
Benzylidenemalononitrile: Used in the synthesis of various organic compounds and known for its applications in the pharmaceutical industry.
2-(Ethoxymethylene)malononitrile:
The uniqueness of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile lies in its specific functional groups, which provide distinct reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
2-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h6-9,15H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKWLQNLVWVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)

![ethyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B371307.png)

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)

![1-(4-bromophenyl)-3-[(3-methylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B371318.png)
![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)

![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl (2Z)-3-phenylprop-2-enoate](/img/structure/B371323.png)
